Cnidioside A

説明

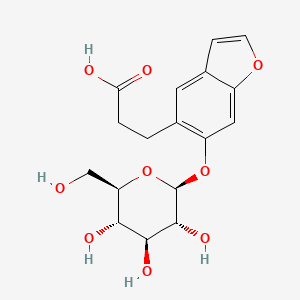

Cnidioside A is a glycoside compound with the molecular formula C17H20O9. It is derived from the plant Cnidium monnieri, which is commonly used in traditional Chinese medicine. This compound is known for its various biological activities and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cnidioside A involves several steps, starting from the extraction of the plant material. The process typically includes:

Extraction: The plant material is extracted using solvents such as ethanol or methanol.

Isolation: The extract is then subjected to chromatographic techniques to isolate this compound.

Purification: The isolated compound is purified using recrystallization or other purification methods.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures higher yield and purity of the compound.

化学反応の分析

Types of Reactions

Cnidioside A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified biological activities.

科学的研究の応用

Introduction to Cnidioside A

This compound is a bioactive compound derived from various plant sources, particularly those in the family Rutaceae. This compound has garnered attention in scientific research due to its diverse applications in pharmacology, including its potential therapeutic effects against various diseases. This article explores the scientific research applications of this compound, presenting comprehensive data and insights from verified sources.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, making it a candidate for treating infections caused by bacteria and fungi. Studies have shown that it exhibits inhibitory effects against common pathogens, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disrupting microbial cell membranes or interfering with metabolic pathways, although further research is needed to elucidate these mechanisms fully.

Antioxidant Properties

The antioxidant capacity of this compound has been investigated through various assays, revealing its potential to scavenge free radicals and reduce oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders. The compound's ability to enhance endogenous antioxidant defenses has also been noted, indicating a dual mechanism of action.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in managing inflammatory diseases. It appears to modulate the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-κB signaling pathway. These findings suggest its potential use in conditions like arthritis and inflammatory bowel disease.

Hepatoprotective Effects

Studies have highlighted the hepatoprotective effects of this compound, showing its ability to mitigate liver damage induced by toxic substances. The compound may enhance liver function by promoting detoxification processes and reducing lipid peroxidation, thus offering a protective effect against liver diseases.

Anticancer Potential

Emerging evidence suggests that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research has indicated its effectiveness against various cancer cell lines, including breast and lung cancers. The exact mechanisms are still under investigation but may involve the modulation of cell cycle progression and apoptosis-related proteins.

Data Table: Summary of Biological Activities of this compound

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibitory | Disruption of cell membranes |

| Antioxidant | Scavenging | Free radical neutralization |

| Anti-inflammatory | Inhibitory | Modulation of cytokine expression |

| Hepatoprotective | Protective | Enhancement of detoxification processes |

| Anticancer | Induction of apoptosis | Modulation of cell cycle proteins |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

In another study assessing antioxidant activity, this compound was tested using DPPH and ABTS assays. The compound exhibited a high scavenging activity comparable to standard antioxidants like ascorbic acid, highlighting its potential use in nutraceutical formulations .

Case Study 3: Hepatoprotective Mechanisms

A recent investigation into the hepatoprotective mechanisms of this compound revealed that it significantly reduced liver enzyme levels in rats subjected to acetaminophen-induced toxicity. Histopathological analysis showed less necrosis in treated groups compared to controls, indicating its protective role .

作用機序

Cnidioside A exerts its effects through various molecular targets and pathways:

Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes.

Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.

Molecular Targets: The compound interacts with specific receptors and enzymes involved in inflammation and oxidative stress pathways.

類似化合物との比較

Cnidioside A is unique compared to other glycosides due to its specific structure and biological activities. Similar compounds include:

Cnidioside B: Another glycoside from Cnidium monnieri with similar but distinct biological activities.

Osthole: A coumarin derivative from the same plant with different therapeutic properties.

Imperatorin: Another compound from Cnidium monnieri with unique pharmacological effects.

This compound stands out due to its specific anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development.

生物活性

Cnidioside A is a bioactive compound primarily derived from the plant Cnidium monnieri (also known as She Chuang Zi), which has been traditionally used in Chinese medicine for various therapeutic purposes. This article explores the biological activities associated with this compound, including its potential effects on metabolic disorders, antioxidant properties, and anti-inflammatory mechanisms.

Chemical Structure and Properties

This compound belongs to a class of compounds known as chromones, which are characterized by a benzopyranone structure. The specific molecular formula for this compound is with a molecular weight of approximately 398.36 g/mol. Its unique structure contributes to its diverse biological activities.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, thereby reducing oxidative stress, which is linked to various chronic diseases.

- Study Findings : In vitro assays demonstrated that this compound effectively scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests its potential role in preventing oxidative damage in cells .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses, making it a candidate for treating inflammatory conditions.

- Mechanism : The compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

3. Metabolic Implications

Recent studies have highlighted the association between this compound levels and metabolic disorders such as Type 2 Diabetes (T2D).

- Case Study : A nested case-control study involving 220 T2D patients revealed that abnormal levels of this compound were linked to an increased risk of developing T2D. The study utilized high-performance liquid chromatography-mass spectrometry (HPLC-MS) for metabolomic profiling, indicating that this compound may serve as a biomarker for T2D risk assessment .

Data Table: Summary of Biological Activities

Research Findings and Implications

The biological activities of this compound suggest its potential application in pharmacology, particularly in developing treatments for oxidative stress-related diseases and inflammatory conditions. Additionally, its association with metabolic health underscores the importance of further research into its role as a therapeutic agent in managing diabetes and other metabolic disorders.

Future Directions

Further studies are warranted to explore:

- The mechanisms underlying the antioxidant and anti-inflammatory effects of this compound.

- Clinical trials assessing its efficacy in human populations at risk for chronic diseases.

- Potential synergistic effects when combined with other bioactive compounds found in Cnidium monnieri.

特性

IUPAC Name |

3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h3-6,12,14-18,21-23H,1-2,7H2,(H,19,20)/t12-,14-,15+,16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMWGMHIZWOKHV-USACIQFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=CC(=C(C=C21)CCC(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC2=CC(=C(C=C21)CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。